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Compound of Interest

5-Chloro-2-hydroxy-4-
Compound Name:
methoxybenzoic acid

Cat. No.: B8013351

Get Quote

Technical Whitepaper: 5-Chloro-2-hydroxy-4-
methoxybenzoic Acid

CAS Registry Number: 1378866-39-7 Molecular Formula: CsH7CIlO4 Molecular Weight: 202.59
g/mol

Executive Summary

5-Chloro-2-hydroxy-4-methoxybenzoic acid is a polysubstituted aromatic building block
belonging to the class of chlorinated salicylates. Structurally, it is characterized by a benzoic
acid core with a hydroxyl group at the ortho position (C2), a methoxy group at the para position
(C4), and a chlorine atom at the C5 position.

Unlike the widely known metoclopramide intermediate (4-amino-5-chloro-2-methoxybenzoic
acid), this compound retains the free phenolic hydroxyl group at C2, preserving its ability to
form intramolecular hydrogen bonds with the carboxyl moiety. This feature makes it a critical
intermediate for synthesizing benzoxazoles, salicylamides, and enzyme inhibitors where the
salicylate pharmacophore is essential.
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Molecular Identity & Physicochemical Profile[1][2][3]
[4][5]

The compound is defined by a specific substitution pattern that dictates its electronic and steric
properties. The presence of the chlorine atom at C5 exerts an electron-withdrawing effect,
modulating the pKa of the phenolic hydroxyl and the carboxylic acid.

Table 1: Physicochemical Properties

Property Value Note

) 5-Chloro-2-hydroxy-4-
Systematic Name ] ) IUPAC nomenclature
methoxybenzoic acid

CAS Number 1378866-39-7 Primary identifier

Molecular Weight 202.59 Da Average mass

Monoisotopic Mass 202.0033 Da For MS calibration
Appearance Off-white to pale yellow solid Crystalline powder

Predicted pKa (COOH) ~2.6-2.8 Acidic due to ortho-OH and ClI
Predicted LogP ~2.3 Moderately lipophilic

H-Bond Donors 2 (COOH, OH)

H-Bond Acceptors 4 (COOH, OH, OMe)

Structural Connectivity Diagram

The following diagram illustrates the functional group connectivity and the electronic directing
effects that govern the molecule's reactivity.
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Figure 1: Functional group map of 5-Chloro-2-hydroxy-4-methoxybenzoic acid showing the
intramolecular hydrogen bond stabilization between the C2-hydroxyl and C1-carboxyl groups.

Synthetic Pathways & Process Chemistry[8]

The synthesis of 5-Chloro-2-hydroxy-4-methoxybenzoic acid is typically achieved via
electrophilic aromatic substitution (chlorination) of the precursor, 4-methoxysalicylic acid (2-
hydroxy-4-methoxybenzoic acid).

Mechanistic Rationale

The starting material, 4-methoxysalicylic acid, contains two strong ortho/para directing groups:
e C2-OH: Directs to C3 and C5.

e C4-OMe: Directs to C3 and C5.

Regioselectivity Control:

» Position 3: This position is sterically crowded, "sandwiched" between the hydroxyl and
methoxy groups.

» Position 5: This position is less sterically hindered and is activated by both oxygen donors.
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Result: Chlorination occurs almost exclusively at C5, yielding the target molecule with high
regioselectivity.

Experimental Protocol: Chlorination via NCS

Note: This protocol is adapted from standard chlorination procedures for salicylic acid

derivatives.

Reagents:

Precursor: 2-Hydroxy-4-methoxybenzoic acid (1.0 eq)
Reagent: N-Chlorosuccinimide (NCS) (1.05 eq)
Solvent: Acetonitrile (MeCN) or DMF

Catalyst: p-Toluenesulfonic acid (p-TSA) (0.1 eq) - optional, accelerates reaction.

Step-by-Step Methodology:

Dissolution: Charge a reaction vessel with 2-hydroxy-4-methoxybenzoic acid and MeCN (10
volumes). Stir until fully dissolved.

Activation: Add p-TSA (0.1 eq) and cool the mixture to 0°C to suppress side reactions (over-
chlorination).

Addition: Portion-wise add NCS (1.05 eq) over 30 minutes, maintaining temperature < 5°C.

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4—6 hours.
Monitor by HPLC or TLC (mobile phase: Hexane/EtOAc).

Quench & Isolation: Evaporate the solvent under reduced pressure. Resuspend the residue
in water.

Purification: The product often precipitates as a solid. Filter and wash with cold water.
Recrystallize from Ethanol/Water if necessary.
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Figure 2: Synthetic workflow for the regioselective chlorination of 4-methoxysalicylic acid.

Structural Characterization (Spectroscopy)[10]

Researchers utilizing this compound must validate its identity using NMR and Mass
Spectrometry. The substitution pattern results in a distinct NMR signature.

1H NMR Interpretation (DMSO-d6, 400 MHz)

The aromatic region is the most diagnostic. Due to the substituents at 1, 2, 4, and 5, only two
aromatic protons remain (at C3 and C6).

e Proton H3: Located between OH and OMe. It typically appears as a singlet because the para
coupling to H6 is negligible (~0 Hz).

e Proton H6: Located adjacent to the carboxyl group. It appears as a singlet.

o Shift Prediction:
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[e]

0 ~12.0-13.0 ppm: COOH (Broad singlet).

(¢]

0 ~10.0-11.0 ppm: Phenolic OH (Singlet, exchangeable).

[¢]

0 ~7.6-7.8 ppm: Aromatic H6 (Deshielded by COOH).

[¢]

0 ~6.6-6.8 ppm: Aromatic H3 (Shielded by OH and OMe).

[e]

0 ~3.8 ppm: Methoxy (-OCH3) singlet.

Mass Spectrometry (ESI-MS)

 lonization Mode: Negative Mode (ESI-) is preferred due to the carboxylic acid and phenol.
e M-H Peak: 201.0 m/z.

 |sotope Pattern: A distinct 3:1 ratio for the M and M+2 peaks (201.0 and 203.0) confirms the
presence of a single chlorine atom.

Pharmaceutical Applications

This molecule serves as a specialized scaffold in drug discovery, distinct from the common
metoclopramide intermediates.

e Benzoxazole Synthesis: The ortho-hydroxy and ortho-carboxyl relationship allows for
cyclization with amines to form benzoxazoles, a core structure in antimicrobial and
anticancer agents.

o Salicylamide Ligands: Coupling the carboxylic acid with amines yields 5-chloro-4-
methoxysalicylamides. These derivatives are investigated as uncouplers of oxidative
phosphorylation and inhibitors of specific kinases where the phenol group mimics ATP-
binding motifs.

» Bioisosteres: The 5-chloro-4-methoxy motif is used to tune the lipophilicity and metabolic
stability of salicylic acid drugs, potentially extending half-life by blocking metabolic oxidation
at the C5 position.
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¢ To cite this document: BenchChem. [5-Chloro-2-hydroxy-4-methoxybenzoic acid molecular
structure and weight]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8013351/docs#5-chloro-2-hydroxy-4-
methoxybenzoic-acid-molecular-structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Contact our Ph.D. Support Team for a compatibility check
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